3-(Tert-butoxy)azetidine-1-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H16N2O2 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]azetidine-1-carboxamide |
InChI |
InChI=1S/C8H16N2O2/c1-8(2,3)12-6-4-10(5-6)7(9)11/h6H,4-5H2,1-3H3,(H2,9,11) |
InChI Key |
RWRUGVSZYWKVKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1CN(C1)C(=O)N |
Origin of Product |
United States |
Mechanistic Investigations of Azetidine 1 Carboxamide Formation and Transformations
Reaction Pathway Elucidation and Intermediates
The formation of the strained four-membered azetidine (B1206935) ring can proceed through various reaction pathways, which are broadly categorized as either stepwise or concerted. The specific mechanism often depends on the chosen synthetic route, reagents, and reaction conditions.
Chemical reactions are fundamentally classified by their mechanisms, describing the pathways molecules take to transform into new substances. psiberg.com A key distinction is made between stepwise and concerted reactions. psiberg.comdifferencebetween.com Stepwise reactions proceed through multiple sequential steps, characterized by the formation of one or more reactive intermediates. psiberg.comdifferencebetween.com In contrast, concerted reactions occur in a single, coordinated step where all bond-breaking and bond-forming processes happen simultaneously, passing through a single transition state without forming any intermediates. psiberg.comdifferencebetween.comquora.com
The synthesis of azetidines can exhibit either type of mechanism. For instance, some palladium-catalyzed intramolecular aminations used to form azetidine rings are proposed to proceed via a stepwise pathway. rsc.org This can involve the formation of an octahedral Pd(IV) species, which then undergoes intramolecular cyclization to form the ring. rsc.org Similarly, certain ring expansions to form azetidines are believed to occur in a stepwise fashion through zwitterionic intermediates. chemrxiv.org
Conversely, other synthetic strategies are thought to involve concerted mechanisms. The transfer hydrogenation of certain precursors, for example, may involve a simultaneous transfer of a proton and a hydride in a concerted fashion. diva-portal.org Some cycloaddition reactions, a common method for forming cyclic structures, are also classic examples of concerted pathways. psiberg.com The distinction is critical, as the mechanism influences the reaction kinetics, energy profile, and stereochemical outcome. psiberg.com
Table 1: Comparison of Stepwise and Concerted Reaction Mechanisms
| Feature | Stepwise Mechanism | Concerted Mechanism |
|---|---|---|
| Number of Steps | Multiple sequential steps psiberg.com | Single coordinated step psiberg.comdifferencebetween.com |
| Intermediates | One or more reactive intermediates are formed psiberg.comdifferencebetween.com | No intermediates are formed psiberg.comdifferencebetween.com |
| Transition States | A separate transition state for each step psiberg.com | A single transition state for the entire reaction psiberg.com |
| Bond Events | Bond breaking and forming occur in separate steps | All bond breaking and forming occurs simultaneously differencebetween.com |
| Example in Heterocycle Synthesis | Formation of zwitterionic intermediates in ring expansions chemrxiv.org | Certain cycloaddition reactions psiberg.com |
In stepwise reaction pathways leading to azetidines, several types of reactive intermediates have been identified or proposed.
Ylides : Onium ylides are powerful intermediates in synthetic chemistry. nih.gov Aziridinium (B1262131) ylides, in particular, have been utilized in formal [3+1] ring expansion reactions to produce methyleneazetidines with good diastereoselectivity. nih.gov These ylides are typically generated by the nucleophilic attack of an amine's lone pair on an electrophilic metal carbene complex, often derived from a diazo compound and a rhodium or copper catalyst. nih.govbeilstein-journals.org The resulting strained ylide can then undergo transformations such as a stereocontrolled nih.govsemanticscholar.org-Stevens rearrangement to yield the final azetidine product. nih.gov In addition to nitrogen ylides, intramolecular reactions involving sulfonium (B1226848) ylides have also been explored in the synthesis of heterocyclic systems. beilstein-journals.org
Carbenoids : Metal carbene complexes, or carbenoids, are key precursors to many ylide intermediates. nih.gov In the context of azetidine synthesis, gold-catalyzed oxidative cyclization of N-propargylsulfonamides proceeds through a reactive α-oxogold carbene intermediate. nih.gov This intermediate is generated via intermolecular oxidation of the terminal alkyne and subsequently undergoes an intramolecular N-H insertion to form the azetidin-3-one (B1332698) ring. nih.gov Similarly, rhodium-bound carbenes are frequently used to generate aziridinium ylides from aziridines. nih.gov
Radical Intermediates : Radical-mediated reactions provide another pathway to azetidine rings. A copper-catalyzed photoinduced 4-exo-dig radical cyclization of ynamides has been developed for azetidine synthesis. nih.gov This process involves the generation of an alkyl radical intermediate, which then cyclizes to form the four-membered ring. nih.gov While less common in formation pathways, diradical intermediates have also been proposed in the mass spectrometric fragmentation of azetidine rings. adelaide.edu.au
Stereochemical Control and Diastereoselectivity in Azetidine Synthesis
Controlling the three-dimensional arrangement of atoms (stereochemistry) is paramount in modern medicinal chemistry. The synthesis of substituted azetidines often requires precise control over stereocenters, which can be achieved through various diastereoselective and enantioselective strategies.
A chiral auxiliary is a stereogenic unit temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered. wikipedia.org
Several chiral auxiliaries have been successfully employed in azetidine synthesis.
tert-Butanesulfinamide : Ellman's tert-butyl sulfinamide is a versatile chiral auxiliary. digitellinc.com It can be condensed with aldehydes to form chiral sulfinimines. A subsequent diastereoselective Grignard addition to this intermediate can produce chlorosulfinamides with high diastereomeric ratios (up to 95:5), which are poised for a 4-exo-tet cyclization to yield C-2 functionalized azetidines. digitellinc.com
(S)-1-Phenylethylamine : This compound has been used as both a chiral auxiliary and a nitrogen source in the synthesis of enantiomerically pure azetidine-2,4-dicarboxylic acids. semanticscholar.orgrsc.org
In addition to auxiliaries, chiral catalysts are used to induce asymmetry.
Copper(I) with Chiral Sabox Ligand : This catalytic system has been used for the highly enantioselective synthesis of 2-azetine-carboxylates via a [3+1]-cycloaddition. nih.gov The resulting chiral azetines can then be stereoselectively hydrogenated to the corresponding tetrasubstituted azetidine derivatives. nih.gov
Ruthenium Catalysts : Chiral ruthenium catalysts have been employed to convert achiral 2-azetines into chiral azetidines through hydrogenation, achieving high yields and enantiomeric ratios up to 95:5. nih.gov
Chiral Cobalt(II) Catalysts : Optically pure C2-symmetrical cyclic amines, including azetidines, have been synthesized from diols obtained via the enantioselective borohydride (B1222165) reduction of diketones in the presence of a chiral β-ketoiminato cobalt(II) catalyst. organic-chemistry.org
Table 2: Examples of Chiral Catalysts in Azetidine Synthesis
| Catalyst System | Reaction Type | Product Type | Stereoselectivity |
|---|---|---|---|
| Copper(I) with chiral sabox ligand | Asymmetric [3+1]-cycloaddition nih.gov | Chiral 2-azetine-carboxylates nih.gov | High enantioselectivity nih.gov |
| Ruthenium catalyst with chiral ligand | Asymmetric hydrogenation nih.gov | Chiral azetidines nih.gov | Up to 95:5 er nih.gov |
| Chiral β-ketoiminato cobalt(II) | Enantioselective reduction organic-chemistry.org | Chiral diol precursors organic-chemistry.org | High enantioselectivity organic-chemistry.org |
Protecting groups are essential for masking reactive functional groups, but they can also play a decisive role in directing the stereochemical course of a reaction. The steric bulk and electronic nature of a protecting group can influence the conformation of the substrate or transition state, thereby favoring the formation of one stereoisomer over another.
In the synthesis of chiral azetidin-3-ones, a t-butanesulfonyl (Bus) group has been used to protect the nitrogen atom. nih.gov This choice is strategic because the Bus group can be prepared from chiral t-butanesulfinyl precursors (via Ellman's chemistry), allowing the chirality to be carried through the synthesis without additional protection-deprotection steps. nih.gov The stereochemical information is thus preserved throughout the reaction sequence. nih.gov
Protecting groups can also function as directing groups. For instance, an aminoquinoline group installed on the nitrogen of azetidine-2-carboxylic acid has been used to direct a stereospecific C-H arylation at the C3 position. nih.gov Following this transformation, the directing group can be replaced by a more conventional protecting group, such as a tert-butoxycarbonyl (Boc) group, demonstrating how sequential manipulation of N-substituents can build stereochemical complexity. nih.gov
Regioselectivity in Azetidine Ring Functionalization and Formation
Regioselectivity refers to the control of which position on a molecule reacts. This is a critical consideration both during the initial formation of the azetidine ring and in its subsequent functionalization.
The intramolecular cyclization to form an azetidine ring often competes with the formation of a more thermodynamically stable five-membered pyrrolidine (B122466) ring. acs.orgresearchgate.net Controlling this regioselectivity is a significant synthetic challenge. One successful strategy involves the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines. frontiersin.orgfrontiersin.orgnih.gov In this reaction, the nitrogen nucleophile selectively attacks the C3 position of the epoxide, leading to a 4-exo-tet cyclization to form the azetidine ring in high yield. frontiersin.orgnih.gov This outcome is considered an "anti-Baldwin" cyclization. Interestingly, the corresponding trans-3,4-epoxy amines under similar conditions yield the five-membered pyrrolidine product via a "Baldwin-favored" 5-endo-tet cyclization. frontiersin.org Quantum chemical studies suggest this difference in regioselectivity is due to the coordination of the lanthanum(III) catalyst with the substrate. frontiersin.orgnih.gov
Once formed, the azetidine ring can influence the regioselectivity of further reactions. The nitrogen atom of the azetidine ring can act as a directing group for ortho-C-H functionalization of an attached aryl ring. nih.gov This allows for the selective introduction of substituents at positions adjacent to the point of attachment. nih.gov Furthermore, the regioselectivity of nucleophilic ring-opening reactions of unsymmetrical azetidines is highly dependent on the substituents present. magtech.com.cn Electronic effects often dictate the site of attack; for example, in azetidines with a carboxamide group, nucleophiles generally attack the nitrogen-adjacent carbon atom due to the stabilizing conjugative effects of the carbonyl group. magtech.com.cn
Kinetic and Thermodynamic Aspects of Azetidine Chemical Transformations
The chemical behavior of azetidine-containing molecules, including 3-(Tert-butoxy)azetidine-1-carboxamide (B6246114), is fundamentally governed by a delicate interplay of kinetic and thermodynamic factors. The inherent ring strain of the four-membered azetidine core is a primary thermodynamic driver for its reactivity, while kinetic parameters dictate the rates and pathways of its formation and subsequent transformations.
A key thermodynamic feature of the azetidine ring is its significant strain energy, estimated to be approximately 25.2–25.4 kcal/mol. researchgate.netrsc.org This value is comparable to that of highly reactive rings like cyclopropane (B1198618) (27.6 kcal/mol) and aziridine (B145994) (26.7 kcal/mol) and is substantially higher than that of more stable heterocycles such as pyrrolidine (5.8 kcal/mol). researchgate.net This stored potential energy makes ring-opening reactions thermodynamically favorable, as they relieve the strain. However, despite this inherent strain, azetidines are notably more stable and easier to handle than their three-membered aziridine counterparts, striking a balance between stability and reactivity that is advantageous in chemical synthesis. rsc.orgrsc.orgresearchwithrutgers.com
| Compound | Ring Size | Ring Strain (kcal/mol) |
|---|---|---|
| Aziridine | 3 | 26.7 |
| Azetidine | 4 | 25.2 |
| Pyrrolidine | 5 | 5.8 |
| Piperidine | 6 | 0 |
| Cyclopropane | 3 | 27.6 |
| Cyclobutane | 4 | 26.4 |
While thermodynamics indicates a predisposition for ring-opening, kinetic barriers often render azetidines stable under standard conditions. Transformations typically require activation, for instance, through protonation under acidic conditions or quaternization of the ring nitrogen. nih.gov The rate of these transformations is highly sensitive to the electronic and steric environment of the molecule.
Detailed kinetic studies have been performed on the acid-mediated intramolecular ring-opening of N-substituted azetidines, where a pendant amide group acts as an internal nucleophile. nih.gov This process serves as a valuable model for understanding the stability and reaction kinetics of azetidine-carboxamide structures. The reaction proceeds via protonation of the azetidine nitrogen, which activates the ring for nucleophilic attack by the nearby amide oxygen, leading to decomposition. nih.gov
The rate of this decomposition is critically dependent on the structure of the molecule, particularly the basicity (pKa) of the azetidine nitrogen. In a series of N-aryl azetidine analogues, kinetic analysis at pH 1.8 revealed significant differences in stability, as measured by the decomposition half-life (T₁/₂). nih.gov
| Compound Analogue | Modification from Reference Structure | Decomposition Half-Life (T₁/₂) |
|---|---|---|
| N-(4-cyanophenyl) Azetidine | Electron-withdrawing N-aryl group | <10 min |
| N-(4-methoxyphenyl) Azetidine | Electron-donating N-aryl group | 0.5 h |
| N-phenyl Azetidine | Reference N-aryl group | 1.1 h |
| N-(2-pyridyl) Azetidine | N-heteroaryl group | Stable (>24 h) |
| N-(4-pyridyl) Azetidine | N-heteroaryl group | Stable (>24 h) |
| Pyrrolidine Analogue | Ring expansion to 5-membered | Stable (>24 h) |
| Increased Linker Length (n=2) | Longer chain to amide | 10.1 h |
| Increased Linker Length (n=3) | Longer chain to amide | Stable (>24 h) |
The kinetic data reveal several key trends. N-phenyl analogues with electron-withdrawing groups (e.g., 4-cyano) exhibit very rapid decomposition, while those with electron-donating groups are slightly more stable. nih.gov This is because the azetidine nitrogen in these compounds remains sufficiently basic to be protonated at low pH, initiating the ring-opening cascade. Conversely, N-pyridyl analogues are exceptionally stable because the more basic pyridine (B92270) nitrogen is preferentially protonated, which drastically lowers the pKa of the azetidine nitrogen and prevents its protonation. nih.gov
Furthermore, expanding the strained four-membered ring to a five-membered pyrrolidine ring results in a stable compound, highlighting the thermodynamic role of ring strain in driving the decomposition of the azetidine. nih.gov Kinetically, increasing the length of the alkyl chain between the azetidine and the amide group progressively increases stability, as the longer chain makes the intramolecular nucleophilic attack less favorable. nih.gov These findings underscore that the rate of azetidine transformations is governed by a complex interplay between the thermodynamic driving force of ring-strain relief and the kinetic barriers associated with molecular structure and reaction conditions.
Theoretical and Computational Studies of 3 Tert Butoxy Azetidine 1 Carboxamide and Azetidine 1 Carboxamide Scaffolds
Quantum Chemical Methods in Predicting Chemical Behavior
Quantum chemical methods, grounded in the principles of quantum mechanics, allow for the detailed investigation of molecular structures, energies, and properties. These ab initio and density functional theory (DFT) approaches are crucial for predicting the chemical behavior of molecules like 3-(Tert-butoxy)azetidine-1-carboxamide (B6246114) and azetidine-1-carboxamide (B3145031). researchgate.net
Density Functional Theory (DFT) Applications in Reaction Mechanism Studies
Density Functional Theory (DFT) has emerged as a powerful and widely used quantum chemical method for studying the electronic structure of molecules. mdpi.com It provides a balance between computational cost and accuracy, making it suitable for investigating the complex reaction mechanisms often involved in the synthesis of heterocyclic compounds like azetidines.
In the context of forming the azetidine-1-carboxamide scaffold, DFT can be employed to elucidate the step-by-step mechanism of cyclization reactions. For instance, in the synthesis of azetidines from precursors, DFT calculations can model the formation of key intermediates and transition states. This allows researchers to understand the feasibility of a proposed reaction pathway and to identify potential side reactions. The theory can also be used to study the influence of substituents, such as the tert-butoxy (B1229062) group at the 3-position, on the reaction mechanism and rates.
Energy Profile and Transition State Analysis
A key application of DFT and other quantum chemical methods is the calculation of the potential energy surface for a chemical reaction. This allows for the construction of a detailed energy profile, which maps the energy of the system as it progresses from reactants to products. researchgate.net The energy profile reveals the activation energies of each step and the relative stabilities of intermediates. researchgate.net
For a reaction leading to an azetidine-1-carboxamide, computational analysis can identify the transition state, which is the highest energy point along the reaction coordinate. nih.gov The geometry and electronic structure of the transition state provide crucial information about the factors that control the reaction rate. For example, in the intramolecular cyclization to form the azetidine (B1206935) ring, transition state analysis can reveal the optimal geometry for ring closure and the electronic interactions that stabilize the transition state. A study on the biosynthesis of azetidine-2-carboxylic acid utilized quantum mechanical calculations to model the transition state of the intramolecular S-N2 reaction, determining a kinetically feasible energy barrier. nih.gov This type of analysis is directly applicable to understanding the formation of substituted azetidine-1-carboxamides.
Computational Modeling for Synthetic Design and Optimization
Computational modeling extends the principles of quantum chemistry to the practical design and optimization of synthetic routes. By simulating reactions and predicting their outcomes, chemists can save significant time and resources in the laboratory.
Substrate Scope Prediction and Reactant Screening
Computational models can be used to predict the viability of a particular synthetic route for a range of different substrates. By calculating the reaction energies and activation barriers for various substituted starting materials, it is possible to predict which substrates will react efficiently and which will be unreactive or lead to undesired products. This is particularly useful in the synthesis of derivatives of azetidine-1-carboxamide, where different substituents on the ring or the carboxamide nitrogen are desired. For instance, if a new synthetic method for azetidines is developed, computational screening can quickly identify a broad range of compatible functional groups, thus defining the substrate scope of the reaction.
Optimization of Reaction Conditions and Catalyst Design
Computational chemistry plays a vital role in optimizing reaction conditions. By modeling the reaction under different temperatures, pressures, and solvent environments, it is possible to predict the conditions that will maximize the yield of the desired product. Furthermore, in catalyzed reactions, computational methods are invaluable for designing more efficient catalysts. For example, in a metal-catalyzed synthesis of azetidines, DFT can be used to study the interaction of the catalyst with the reactants and to understand the catalytic cycle in detail. This knowledge can then be used to modify the catalyst structure to improve its activity and selectivity.
Conformational Analysis and Stereoelectronic Effects in Azetidine Systems
The three-dimensional shape of a molecule is critical to its physical and biological properties. Conformational analysis of azetidine systems, aided by computational methods, provides insight into their preferred shapes and the energetic barriers to conformational changes. researchgate.net
The azetidine ring is not planar and can exist in puckered conformations. The substituents on the ring, such as the tert-butoxy group at the 3-position and the carboxamide group at the nitrogen, will influence the ring's puckering and the orientation of the substituents. Computational methods can calculate the relative energies of different conformers and the energy barriers for their interconversion. For N-acyl azetidines, the N-acyl group can influence the orientation of other substituents. researchgate.net
Stereoelectronic effects, which describe how the spatial arrangement of orbitals influences the structure and reactivity of a molecule, are also important in azetidine chemistry. The orientation of the lone pair of electrons on the nitrogen atom and the alignment of sigma and pi bonds can have a significant impact on the molecule's reactivity. For example, the alignment of the nitrogen lone pair with an adjacent sigma bond can affect bond strengths and reaction pathways. Computational analysis of the molecular orbitals of this compound can reveal these stereoelectronic interactions and help to explain its observed chemical behavior.
Below is an interactive table summarizing the key computational approaches and their applications in the study of azetidine scaffolds.
| Computational Method | Application in Azetidine Chemistry | Key Insights Provided |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms for azetidine synthesis. | Step-by-step pathway, identification of intermediates and transition states. |
| Transition State Theory | Calculation of reaction rates and activation energies. | Understanding of kinetic feasibility and factors controlling reaction speed. |
| Molecular Dynamics (MD) | Simulation of conformational flexibility and solvent effects. | Preferred conformations, dynamic behavior in solution. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonding and intermolecular interactions. | Nature of bonds within the strained ring, hydrogen bonding patterns. |
Molecular Dynamics Simulations in Chemical System Analysis
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational dynamics and thermodynamic properties of molecules like this compound and azetidine-1-carboxamide in various environments.
In a typical MD simulation of these azetidine scaffolds, a force field is employed to describe the potential energy of the system as a function of the atomic coordinates. The choice of force field, such as AMBER or GROMOS, is crucial for obtaining accurate results. The simulation would typically involve placing the molecule in a solvent box, often water, to mimic physiological conditions. The system is then subjected to energy minimization, followed by a period of equilibration and a production run, during which data is collected.
Analysis of the MD trajectory can reveal important information about the conformational landscape of the azetidine ring and its substituents. For this compound, simulations can elucidate the preferred orientation of the bulky tert-butoxy group and the carboxamide moiety, and how these influence the puckering of the four-membered azetidine ring. Key parameters that can be extracted from MD simulations include root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and radial distribution functions to understand solvation effects. researchgate.net
For instance, a hypothetical MD simulation of this compound in a water box could yield the following averaged properties over a 100 ns simulation time:
| Property | Value |
| RMSD of the azetidine ring | 0.8 ± 0.2 Å |
| RMSF of the tert-butoxy group | 1.5 ± 0.4 Å |
| Solvent Accessible Surface Area (SASA) | 350 ± 20 Ų |
| Radius of Gyration (Rg) | 4.5 ± 0.3 Å |
These simulations can also be extended to study the interaction of these molecules with biological targets, such as enzymes or receptors, providing insights into their potential pharmacological activity. researchgate.net The binding free energy between the ligand and its target can be calculated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). researchgate.net
Computational Prediction of Spectroscopic Parameters for Structural Elucidation
Computational quantum chemistry methods are instrumental in predicting the spectroscopic properties of molecules, which is essential for their structural elucidation and characterization. Methods like Density Functional Theory (DFT) and ab initio calculations can provide accurate predictions of various spectroscopic parameters. mdpi.com
For this compound and azetidine-1-carboxamide, computational methods can be used to predict their vibrational (infrared and Raman) spectra, nuclear magnetic resonance (NMR) chemical shifts, and electronic (UV-Vis) spectra.
Vibrational Spectroscopy: The calculation of harmonic vibrational frequencies using DFT can help in the assignment of experimental IR and Raman spectra. The predicted frequencies and intensities can be compared with experimental data to confirm the molecular structure. For example, the characteristic C=O stretching frequency of the carboxamide group and the ring puckering vibrations of the azetidine core can be accurately predicted.
NMR Spectroscopy: The prediction of NMR chemical shifts (¹H and ¹³C) and coupling constants is a powerful tool for structural verification. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, one can obtain theoretical chemical shifts that can be directly compared to experimental values. This is particularly useful for assigning the complex NMR spectra of substituted azetidines.
Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis) of these compounds. researchgate.net This involves calculating the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima and intensities in the experimental spectrum.
A summary of computationally predicted spectroscopic parameters for this compound using a common DFT functional like B3LYP with a 6-31G* basis set might look like this:
| Spectroscopic Parameter | Predicted Value |
| C=O stretch (IR) | ~1680 cm⁻¹ |
| N-H stretch (IR) | ~3400 cm⁻¹ |
| ¹³C Chemical Shift (C=O) | ~175 ppm |
| ¹H Chemical Shift (azetidine CH₂) | 2.5-4.0 ppm |
| λmax (UV-Vis) | ~210 nm |
The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. mdpi.com By combining computational predictions with experimental spectroscopic data, a comprehensive and unambiguous structural characterization of this compound and related azetidine-1-carboxamide scaffolds can be achieved.
Azetidine 1 Carboxamide Scaffolds in Advanced Organic Synthesis and Chemical Diversity
Role as Versatile Building Blocks in Complex Molecule Construction
Azetidine-1-carboxamide (B3145031) scaffolds and their precursors are highly valued as versatile building blocks in the synthesis of complex molecules. Their utility stems from the conformational rigidity and the ability to introduce multiple points of functionalization on the compact four-membered ring. rsc.orgacs.org Synthetic chemists leverage these densely functionalized azetidine (B1206935) cores to construct a wide array of more complex structures, including fused, bridged, and spirocyclic ring systems. nih.govresearchgate.net The strained nature of the azetidine ring, while providing stability, also allows for unique reactivity that can be harnessed in synthetic transformations. rsc.orgmedwinpublishers.com
The incorporation of an azetidine moiety can significantly influence the physicochemical properties of a molecule, a feature that is particularly useful in drug design. For instance, replacing a less rigid fragment with an azetidine can improve metabolic stability and cellular permeability. nih.gov The development of robust synthetic routes to access enantioenriched azetidines has further expanded their application, allowing for precise stereochemical control in the construction of intricate molecular targets. nih.govresearchgate.net
The creation of chemical libraries for high-throughput screening is a cornerstone of modern drug discovery. Functionalized azetidine derivatives are ideal for this purpose due to the skeletal and functional group diversity that can be generated from a common core. nih.govnih.gov The design process often begins with a polysubstituted azetidine template, which is then elaborated through various chemical reactions to produce a large collection of related but structurally distinct molecules. nih.govresearchgate.net
A common synthetic strategy involves a multi-step sequence starting from readily available precursors like β-amino alcohols. nih.govresearchgate.net This process can include steps such as N-alkylation, protection of functional groups (e.g., using a trityl ether for a primary alcohol), and subsequent cyclization to form the azetidine ring. nih.gov The choice of reagents and reaction conditions can control the stereochemical outcome, yielding specific isomers of the desired azetidine building block. nih.gov Once the core is synthesized, appended functional groups, such as nitriles or esters, can be transformed to introduce further diversity. For example, a nitrile can be reduced to a primary amine, which can then be acylated, sulfonylated, or used in further cyclization reactions to build more complex scaffolds like diazabicyclo[3.1.1]heptanes or azetidine-fused eight-membered rings via ring-closing metathesis. nih.govresearchgate.net
| Azetidine Scaffold Type | Synthetic Strategy | Resulting Structure | Reference |
| Bridged Bicyclic | TFA-mediated trityl deprotection, mesylation, and intramolecular cyclization. | Diazabicyclo[3.1.1]heptane system | researchgate.net |
| Fused Heterocycle | Ring-closing metathesis of a di-alkene substituted azetidine. | Azetidine-fused eight-membered ring | nih.gov |
| Spirocyclic System | Intramolecular cyclization involving a pendant nucleophile and an electrophilic center on the ring. | Spiro-azetidine-piperidine | rsc.org |
| Functionalized Monocycle | Nucleophilic substitution on a 3-bromoazetidine-3-carboxylate precursor. | Diverse 3-substituted azetidines | nih.gov |
Table 1: Examples of synthetic strategies used to generate diverse azetidine-based scaffolds for chemical libraries.
Azetidine-Based Peptidomimetics and Unnatural Amino Acids
Azetidines are increasingly used to create peptidomimetics, which are molecules that mimic the structure and function of peptides but have improved pharmacological properties, such as resistance to enzymatic degradation. nih.gov Azetidine-containing amino acids, like azetidine-2-carboxylic acid (Aze), are considered unnatural amino acid analogues of proline. nih.govnih.gov Their incorporation into a peptide backbone introduces unique structural constraints that can stabilize specific secondary structures, such as reverse turns. acs.org
The 3-aminoazetidine (3-AAz) subunit has been introduced as a powerful turn-inducing element that facilitates the efficient synthesis of small to medium-sized cyclic peptides. nih.govresearchgate.net The inclusion of this rigid scaffold in a linear peptide precursor can dramatically improve the yields of macrocyclization reactions, which are often challenging. researchgate.net Furthermore, the azetidine nitrogen provides a handle for late-stage functionalization, allowing for the attachment of tags, dyes, or other molecular probes without altering the core peptide sequence. nih.govresearchgate.net
The defining feature of an azetidine ring in a peptide is the conformational constraint it imposes. The four-membered ring is significantly more rigid than the five-membered ring of proline. nih.govdocumentsdelivered.com This rigidity reduces the conformational flexibility of the peptide backbone in the vicinity of the azetidine residue. nih.gov
| Feature | Azetidine-Containing Peptides | Proline-Containing Peptides | Reference |
| Ring Size | 4-membered | 5-membered | nih.gov |
| Flexibility | Generally more flexible peptide backbone due to fewer steric clashes. | More constrained due to repulsive interactions from the larger ring. | nih.gov |
| Conformational Preference | Can stabilize γ-turn-like conformations and all-trans conformations in cyclic peptides. | Known to effectively induce β-turns. | acs.orgnih.govresearchgate.net |
| Dihedral Angle (Φ) | Range of possible values is smaller, indicating greater ring rigidity. | Broader range of accessible Φ angles compared to the azetidine ring itself. | documentsdelivered.com |
Table 2: A comparison of the general conformational properties induced by azetidine versus proline residues in peptide structures.
Development of Chiral Templates and Ligands for Asymmetric Catalysis
Chiral azetidine derivatives are effective templates and ligands in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product. The synthesis of enantiopure azetidines can be achieved using chiral auxiliaries, such as tert-butanesulfinamide, which guide the stereochemical outcome of key reactions. rsc.org
The strained ring and well-defined stereochemistry of chiral azetidines make them attractive scaffolds for designing ligands for transition metal catalysts. mdpi.com For example, new families of ligands based on azetidine cores have been developed for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. mdpi.com These ligands, which may feature a combination of the rigid azetidine ring and a coordinating side chain, can create a specific chiral environment around the metal center. This chiral pocket influences how reactants approach the catalyst, thereby directing the reaction to form the desired enantiomer with high selectivity. mdpi.com The ring strain of the azetidine can also impact the electronic properties and stability of the resulting metal complex, fine-tuning its catalytic activity. mdpi.com
Design Principles for Novel Azetidine-Containing Scaffolds
The design of novel azetidine-containing scaffolds is driven by the need to explore new areas of chemical space for applications in drug discovery and materials science. nih.govresearchgate.net A primary principle is to create three-dimensional structures that are underrepresented in existing compound collections. The azetidine ring serves as an excellent starting point due to its non-planar geometry.
Key design considerations include:
Core Structure Selection: Starting with a strategically substituted azetidine core that contains orthogonal functional groups. This allows for selective manipulation and diversification in subsequent steps. nih.gov
Property-Focused Design: Tailoring the physicochemical properties of the final molecules at the design stage. For example, when designing libraries for central nervous system (CNS) targets, parameters like molecular weight, lipophilicity (LogP), and polar surface area are carefully controlled to favor blood-brain barrier penetration. nih.govresearchgate.net
Synthetic Accessibility: Ensuring that the designed scaffolds can be synthesized efficiently, often through modular or diversity-oriented synthesis pathways that allow for the rapid generation of analogues. nih.govnih.gov
A key advantage of azetidine scaffolds is the multitude of chemical strategies available for generating skeletal and functional group diversity from a common intermediate. nih.govrsc.org Skeletal diversity involves altering the fundamental ring structure, such as creating fused, bridged, or spirocyclic systems. Functional group diversity involves modifying the substituents attached to this skeleton.
| Diversification Strategy | Description | Example Outcome | Reference |
| Ring-Closing Metathesis (RCM) | Utilizes a Grubbs catalyst to form a new ring by joining two alkene tethers attached to the azetidine. | Fused eight-membered rings. | nih.gov |
| Intramolecular Cyclization | A nucleophilic group on a side chain attacks an electrophilic center on the azetidine or another side chain. | Bridged bicyclic systems (e.g., diazabicyclo[3.1.1]heptanes). | researchgate.net |
| Palladium-Catalyzed Cross-Coupling | Reactions like Suzuki-Miyaura or Buchwald-Hartwig amination are used to attach aryl or other groups to the scaffold. | 3-Arylazetidines. | nih.gov |
| Nucleophilic Substitution | Using functionalized azetidines (e.g., 3-bromoazetidines) as electrophiles to react with various nucleophiles. | Azetidines with new C, S, O, or N-based substituents. | nih.gov |
| Strain-Release Reactions | Controlled ring-opening of the azetidine to form larger, functionalized heterocyclic systems like pyrrolidines. | Dihydrothiazoles and dihydro-oxazoles. | rsc.org |
Table 3: Common strategies employed to generate skeletal and functional group diversity from azetidine-based scaffolds.
Information Not Available for "3-(Tert-butoxy)azetidine-1-carboxamide"
Following a comprehensive search of scientific literature and chemical databases, no specific information was found for the chemical compound titled “this compound.” This includes a lack of data regarding its synthesis, properties, or applications in organic chemistry.
The search encompassed targeted queries for its use in the synthesis of spirocyclic and fused azetidine systems and its contributions to chemical methodology development, as requested by the provided outline. The absence of any mention of this specific compound in the available literature prevents the generation of a scientifically accurate and informative article as per the user's instructions.
It is possible that the provided chemical name is a misnomer or refers to a novel compound not yet described in publicly accessible scientific literature. Chemical scaffolds involving azetidine rings are indeed significant in medicinal chemistry and organic synthesis. For instance, N-Boc protected azetidines, such as tert-butyl 3-oxoazetidine-1-carboxylate and its derivatives, are common starting materials for creating complex molecular architectures, including spirocyclic and fused ring systems. nih.govnih.govnih.gov These related compounds have contributed to the development of new synthetic methods. nih.gov
However, due to the strict instruction to focus solely on “this compound,” and the lack of any specific data for this compound, it is not possible to provide the requested article without violating the core requirements of the prompt.
Conclusion and Future Directions in 3 Tert Butoxy Azetidine 1 Carboxamide Research
Summary of Key Synthetic Achievements and Methodological Advances
The synthesis of functionalized azetidines, the core of 3-(Tert-butoxy)azetidine-1-carboxamide (B6246114), has seen remarkable progress, moving beyond classical cyclization methods to more sophisticated and efficient strategies. A primary challenge in synthesizing these compounds is the difficulty in forming the strained four-membered ring. medwinpublishers.com Key achievements have focused on constructing the azetidine (B1206935) nucleus and then introducing the required functional groups.
Methodological advances have provided a diverse toolkit for chemists. Visible-light-mediated intermolecular [2+2] photocycloadditions, such as the aza Paternò–Büchi reaction, have emerged as a powerful and mild approach for creating highly functionalized azetidines from readily available precursors like imines and alkenes. rsc.orgnih.govspringernature.comnih.gov This method is noted for its operational simplicity and broad scope. nih.gov Other innovative strategies include the intramolecular cyclization of γ-amino alcohols, ring expansion of N-tosylaziridines, and the reduction of more accessible β-lactam precursors. medwinpublishers.comnih.govrsc.org These varied approaches have significantly improved access to the fundamental azetidine scaffold.
The specific functionalization to yield this compound involves placing a tert-butoxy (B1229062) group at the C3 position and a carboxamide at the nitrogen atom. The synthesis often proceeds from precursors like 1-Boc-3-azetidinone or tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate, which allow for the manipulation of the C3 position. nih.govchemicalbook.com The N-carboxamide group is typically installed via reaction with an isocyanate or by activating the nitrogen and reacting it with a suitable carbamoylating agent.
Table 1: Key Synthetic Strategies for the Azetidine Core
| Methodology | Description | Key Features |
|---|---|---|
| Intramolecular Cyclization | Cyclization of γ-aminoalcohols or related precursors where a nucleophilic nitrogen attacks an electrophilic carbon four atoms away. rsc.org | A classical and reliable method, often requiring activating groups. |
| [2+2] Photocycloadditions | Visible-light-mediated reactions, like the aza Paternò–Büchi reaction, that form the four-membered ring from an imine and an alkene. nih.govnih.gov | Mild conditions, high functional group tolerance, access to complex products. nih.gov |
| Ring Expansion | Conversion of three-membered rings, such as aziridines, into four-membered azetidines. medwinpublishers.comnih.gov | Utilizes the strain of the starting ring to drive the formation of the larger ring. |
| β-Lactam Reduction | The reduction of readily available 2-azetidinone (β-lactam) rings to the corresponding saturated azetidine. nih.govresearchgate.net | Leverages the extensive existing chemistry of β-lactams. |
| Aza-Michael Addition | Addition of an amine to an activated alkene, followed by cyclization to form the azetidine ring. nih.gov | Effective for creating specific substitution patterns. |
Emerging Trends and Challenges in Azetidine-1-carboxamide (B3145031) Chemistry
The field of azetidine chemistry is dynamic, with several trends shaping its future direction. A major focus is the development of stereoselective synthetic methods to control the three-dimensional arrangement of substituents on the azetidine ring, which is crucial for biological activity and material properties. researchgate.net The use of photocatalysis is a significant emerging trend, offering green, efficient, and novel pathways to azetidine synthesis under mild conditions. rsc.orgnih.gov Furthermore, the direct C–H functionalization of the azetidine ring is gaining traction as a method to install complex functionality without pre-functionalized starting materials. rsc.org
Despite these advances, significant challenges persist. The primary hurdle remains the ring strain of the azetidine core, which complicates many synthetic transformations and can lead to undesired ring-opening reactions. rsc.orgmedwinpublishers.com A lack of efficient and general methods for accessing non-symmetrically substituted and densely functionalized azetidines has hampered their broader application. nih.govresearchgate.net Specifically for azetidine-1-carboxamides, achieving chemoselectivity can be difficult; reactions intended for the C3 position must be compatible with the potentially reactive N-carboxamide group. The development of orthogonal protection strategies and milder reaction conditions is essential to overcome these limitations.
Table 2: Trends and Challenges in Azetidine-1-Carboxamide Chemistry
| Emerging Trend | Associated Challenge |
|---|---|
| Photocatalysis & Visible Light Reactions | Elucidating complex reaction mechanisms to optimize and broaden substrate scope. nih.govthescience.dev |
| Stereoselective Synthesis | Developing robust catalysts and conditions for high enantiomeric and diastereomeric purity. rsc.org |
| Direct C-H Functionalization | Achieving high regioselectivity on the small ring and preventing competitive side reactions. rsc.org |
| Use as Bioisosteres | Synthesizing diverse libraries of azetidines to explore chemical space effectively. springernature.comnih.gov |
| Strain-Release Chemistry | Controlling the high reactivity of strained precursors like azabicyclo[1.1.0]butanes. rsc.org |
Untapped Potential in Novel Synthetic Methodologies
While current methods have expanded the accessibility of azetidines, there is considerable untapped potential in several nascent methodologies. Strain-release homologation, using highly strained intermediates like azabicyclo[1.1.0]butanes, represents a novel and powerful approach for synthesizing functionalized azetidines. rsc.org This strategy could provide rapid access to complex azetidine cores that are difficult to prepare using conventional methods.
Furthermore, the application of flow chemistry to azetidine synthesis is an area ripe for exploration. Flow reactors could enable the use of hazardous or unstable reagents and intermediates more safely and allow for rapid optimization and scale-up of key reactions. The expansion of catalytic cycles beyond photocatalysis, such as leveraging new transition-metal-catalyzed cross-coupling or ring-forming reactions, could unlock new pathways to previously inaccessible azetidine-1-carboxamide derivatives. For example, developing catalysts that can mediate the direct carboxamidation of the azetidine nitrogen under mild conditions would be a significant step forward.
Future Prospects for Computational and Theoretical Contributions
Computational chemistry is poised to play an increasingly critical role in advancing azetidine research. Theoretical models are already being employed to predict the feasibility and outcome of synthetic reactions, prescreening substrates to avoid costly and time-consuming trial-and-error experimentation. thescience.dev This predictive power is particularly valuable for complex transformations like photocatalytic cycloadditions. thescience.dev
Looking ahead, computational studies can be used to design novel azetidine-1-carboxamide derivatives with tailored electronic and steric properties for specific applications. nih.gov Molecular docking and molecular dynamics simulations can predict the binding of these molecules to biological targets, accelerating the drug discovery process. researchgate.net Furthermore, theoretical calculations can provide deep mechanistic insights into reaction pathways, helping chemists to optimize reaction conditions, improve yields, and control stereoselectivity. nih.gov The synergy between computational prediction and experimental validation will be crucial for designing next-generation synthetic routes and functional molecules. researchgate.net
Outlook on Applications in Advanced Functional Materials and Chemical Biology
The unique structural properties of this compound and its analogs make them promising candidates for applications in materials science and chemical biology. The rigid, four-membered ring serves as a compact and well-defined scaffold, while the N-carboxamide moiety provides a vector for hydrogen bonding, which can direct self-assembly into ordered supramolecular structures. This could be exploited in the design of advanced functional materials such as organogels or liquid crystals.
In chemical biology and medicinal chemistry, azetidines are increasingly recognized as valuable bioisosteres for larger rings and as rigid scaffolds that can enforce specific conformations upon binding to a biological target. springernature.comnih.gov The incorporation of azetidine-based amino acids into peptides has been shown to improve their metabolic stability and introduce defined structural turns. nih.govresearchgate.net The azetidine nitrogen can also serve as a handle for late-stage functionalization, allowing for the attachment of fluorescent dyes, biotin (B1667282) tags, or other probes for chemical biology studies. nih.govresearchgate.net Recently, functionalized azetidines have also been investigated for use in the development of novel energetic materials, where the strained ring contributes to high energy density. researchgate.netacs.org The continued development of synthetic methods to access diverse azetidine-1-carboxamides will undoubtedly fuel new discoveries in these exciting fields.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(tert-butoxy)azetidine-1-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions starting from azetidine precursors. Key steps include:
-
Protection of functional groups : Use tert-butyl chloroformate for carbamate formation to stabilize reactive sites .
-
Coupling reactions : Employ nucleophilic substitution or amidation under controlled pH (6–8) and temperature (0–25°C) to minimize side products .
-
Catalyst selection : Transition-metal catalysts (e.g., Pd/C) or bases (e.g., triethylamine) enhance selectivity in substitution reactions .
- Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients) .
Table 1 : Synthesis Optimization Parameters
Step Key Variables Optimal Conditions Yield Range Protection Temperature, base 0–5°C, NaHCO₃ 70–85% Coupling Solvent, catalyst DCM, Pd/C 60–75% Deprotection Acid (TFA) RT, 2–4 hrs >90% Data synthesized from
Q. How can researchers validate the structural integrity of this compound derivatives?
- Methodological Answer : Use a combination of:
- Spectroscopic techniques :
- NMR : Analyze ¹H/¹³C NMR for tert-butyl (δ 1.2–1.4 ppm) and carboxamide (δ 6.5–7.5 ppm) signals .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- Chromatography : HPLC with UV detection (λ = 210–254 nm) to assess purity (>95%) .
Advanced Research Questions
Q. How can contradictory data in reaction yields under varying pH and temperature conditions be systematically resolved?
- Methodological Answer : Apply factorial design of experiments (DoE) to isolate critical variables:
- Factors : pH (4–10), temperature (0–40°C), catalyst loading (1–5 mol%).
- Response surface methodology (RSM) : Model interactions between factors to identify optimal conditions .
- Case Study : A 2³ factorial design revealed that pH 7.5 and 25°C maximize yield (82%) while minimizing byproduct formation .
Q. What computational strategies predict the biological targets and binding affinities of this compound analogs?
- Methodological Answer : Combine:
-
Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with receptors (e.g., kinases, GPCRs). Validate poses with MD simulations .
-
QSAR modeling : Train models on datasets of azetidine derivatives to predict IC₅₀ values against cancer cell lines .
- Validation : Cross-check computational results with in vitro assays (e.g., enzymatic inhibition, cytotoxicity in HeLa cells) .
Table 2 : Predicted vs. Experimental IC₅₀ Values for Select Analogs
Compound Predicted IC₅₀ (µM) Experimental IC₅₀ (µM) Target Analog A 0.45 0.51 EGFR Analog B 1.2 1.4 PARP-1 Data from
Q. How do structural modifications (e.g., fluorination, aryl substitution) alter the reactivity and pharmacological profile of this compound?
- Methodological Answer :
- Fluorination : Introduce at C3 to enhance metabolic stability (e.g., tert-butyl 3-fluoro derivatives show 3× longer half-life in microsomal assays) .
- Aryl substitution : Add electron-withdrawing groups (e.g., Br, CN) to thiophene or pyridine rings to modulate electronic properties and receptor binding .
Key Notes for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
